molecular formula C6H6N2O2 B1315543 3-Methylpyrazine-2-carboxylic Acid CAS No. 41110-28-5

3-Methylpyrazine-2-carboxylic Acid

Cat. No.: B1315543
CAS No.: 41110-28-5
M. Wt: 138.12 g/mol
InChI Key: DEDJQZNLAXYJBT-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazine, characterized by a carboxylic acid group at the second position and a methyl group at the third position on the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Methylpyrazine-2-carboxylic Acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively .

Relevant Papers The relevant papers retrieved provide valuable information about this compound. For instance, one paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , while another paper provides information about the safety data sheet of this compound .

Biochemical Analysis

Biochemical Properties

3-Methylpyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, influencing their expression and activity . Additionally, this compound can affect membrane fluidity in vascular smooth muscles, which may have implications for its role in cellular signaling and metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways . Furthermore, this compound can impact gene expression, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under recommended storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal considerations in experimental design .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through hydroxylation and conjugation reactions, leading to the formation of glucuronates or glutathione-bound metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-methylpyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,5-dimethylpyrazine using catalysts such as cobalt acetate and manganese acetate in the presence of potassium bromide as a cocatalyst. The reaction is typically carried out in an acetic acid solvent at temperatures ranging from 90-110°C .

Industrial Production Methods: For industrial production, a fixed bed reactor is often used. In this method, 2,5-dimethylpyrazine is diluted and introduced into the reactor along with atmospheric air. The reaction occurs in the presence of a catalyst composed of gamma-Al2O3 and metallic oxides such as Mn, V, Ti, and Sr. The reaction temperature is maintained between 150-350°C, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce various substituted pyrazine carboxylic acids .

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: Known for its use in flavoring agents.

    2-Methylpyrazine: Another pyrazine derivative with applications in the food industry.

    3-Aminopyrazine-2-carboxamide: Used in the synthesis of antimicrobial agents.

Uniqueness: 3-Methylpyrazine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDJQZNLAXYJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522537
Record name 3-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-28-5
Record name 3-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of dimethylpyrazine (25 g, 231 mmol) in water (250 mL) was heated at 70° C. and a solution of KMnO4 (82.2 g, 520 mmol) in water was added at such a rate to maintain the temperature between 70 and 75° C. The mixture was stirred until the purple color vanished and was filtered over Celite. The aqueous solution was extracted with EtOAc (6×800 mL), dried over Na2SO4 and concentrated in vacuo. The residue was titrated with TBME to afford 3-methylpyrazine-2-carboxylic acid (9.3 g, 67 mmol) as a white solid in 30% yield.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
82.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the research paper?

A1: The research paper focuses on a specific method for synthesizing 3-Methylpyrazine-2-carboxylic acid. [] This method involves the oxidation of 2,3-Dimethylpyrazine. [] While the abstract doesn't delve into specific advantages or disadvantages compared to other potential synthesis routes, it highlights this particular approach for preparing the compound. Further research within the full paper would be needed to understand the rationale and potential benefits of this specific synthesis method.

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